N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14809278
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenoxy)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O3/c1-24-13-5-7-14(8-6-13)25-11-10-20-18(23)17-12-16(21-22-17)15-4-2-3-9-19-15/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | VCMIVUIMWMNPCL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=NN2)C3=CC=CC=N3 |
Introduction
Synthesis
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Below is a general outline of the synthetic pathway:
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Preparation of the Pyrazole Core:
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The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones or β-keto esters.
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Functionalization at Position 5:
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The pyridine group is introduced via regioselective substitution reactions using pyridyl halides or coupling reagents.
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Attachment of the Methoxyphenyl Ether:
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The methoxyphenyl group is added through nucleophilic substitution reactions using 4-methoxyphenol and ethylene-based intermediates.
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Formation of the Carboxamide Group:
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The carboxamide moiety is formed by reacting the carboxylic acid derivative of the pyrazole with amines or amide-forming reagents (e.g., carbodiimides).
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Applications
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Pharmaceutical Relevance:
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Compounds with similar structural motifs have been studied for their biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects .
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The pyrazole-pyridine framework is known to interact with enzymes and receptors, making it a potential candidate for drug discovery.
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Material Science:
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The combination of aromatic rings and heterocycles in this compound suggests possible applications in optoelectronic materials or as ligands in coordination chemistry.
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Biological Activity Prediction:
Research Findings from Related Compounds
Studies on structurally analogous compounds provide insights into potential uses:
Future Directions
The compound N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide represents an exciting scaffold for further exploration:
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Medicinal Chemistry: Structural optimization to enhance potency and selectivity for therapeutic targets.
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Synthetic Modifications: Introduction of additional functional groups to explore new chemical space.
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Biological Testing: Comprehensive evaluation of its pharmacokinetic properties and toxicity profiles.
By leveraging its unique structural features, this compound holds promise for diverse applications in science and technology.
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